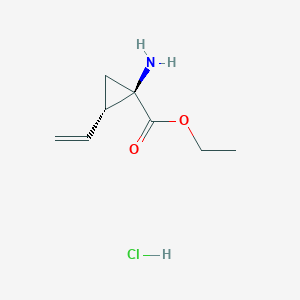

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride

描述

Introduction and Chemical Identity

The systematic study of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride encompasses multiple aspects of modern organic chemistry, from its historical development within the broader class of cyclopropane amino acid derivatives to its current applications in advanced synthetic chemistry. This compound belongs to a specialized category of noncanonical amino acids that have demonstrated remarkable utility in medicinal chemistry and peptide therapeutics, primarily due to their ability to induce specific conformational changes and enhance molecular stability. The integration of cyclopropane rings into amino acid structures represents a sophisticated approach to creating conformationally restricted building blocks that can significantly alter the biological and chemical properties of peptide-based compounds. The particular stereochemical configuration of this compound, designated as (1R,2S), ensures specific spatial arrangements that are crucial for its reactivity and biological activity, making it a valuable target for synthetic chemists working in the field of peptidomimetics and drug discovery.

Historical Development of Cyclopropane Amino Acid Derivatives

The development of cyclopropane amino acid derivatives traces back to fundamental discoveries in the early 20th century, with cyclopropane itself being discovered in 1881 by August Freund, who also proposed the correct structure for the substance. The recognition of cyclopropane's unique properties led to its clinical use as an inhalational anesthetic from the 1930s through the 1980s, demonstrating the pharmaceutical potential of cyclopropane-containing compounds. The transition from simple cyclopropane applications to complex amino acid derivatives represents a significant evolution in organic chemistry, driven by the understanding that cyclopropane rings could provide exceptional conformational control in biological systems. The naturally occurring 1-aminocyclopropane-1-carboxylic acid serves as a precursor to the plant hormone ethylene and exhibits ethylene-independent signaling properties that play critical roles in plant biology, including pollination and seed production. This natural precedent established the foundation for synthetic efforts aimed at developing more complex cyclopropane amino acid derivatives with enhanced biological activities.

The systematic synthesis of cyclopropane amino acids has evolved through several methodological approaches, with traditional methods involving nucleophilic cycloalkylation and carbenoid addition reactions of amino acid derivatives. These early synthetic strategies, while foundational, often suffered from poor stereochemical control and required complex separation procedures to obtain enantiomerically pure products. The development of more sophisticated synthetic methodologies has been driven by the recognition that cyclopropane amino acids offer unique advantages in peptide chemistry, particularly their ability to restrict conformational flexibility while maintaining essential biological recognition elements. Modern synthetic approaches have focused on developing operationally simple methods that avoid transition metals and neurotoxic reagents, leading to more practical and scalable synthetic routes.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical elements. The compound can be classified using several nomenclature systems, with the ethyl ester designation indicating the presence of an ethyl carboxylate group, while the amino functionality and vinyl substituent provide additional structural complexity. According to Chemical Abstracts Service indexing, alternative names include "ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride" and "cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride". The stereochemical descriptors (1R,2S) specify the absolute configuration at the two chiral centers within the cyclopropane ring, which is crucial for understanding the compound's three-dimensional structure and biological activity.

The classification of this compound within broader chemical taxonomy places it among the cyclopropane amino acid derivatives, specifically as a protected amino acid ester with additional vinyl functionality. This classification is significant because it indicates the compound's potential utility as a building block for peptide synthesis and its compatibility with standard peptide coupling reactions. The presence of the vinyl group provides opportunities for further functionalization through various addition reactions, while the ethyl ester protecting group allows for selective deprotection under mild conditions. The hydrochloride salt form enhances the compound's stability and solubility properties, making it more suitable for handling and storage in laboratory environments.

Registration and Identification Parameters

Chemical Abstracts Service Registry Numbers and Variants

The primary Chemical Abstracts Service registry number for this compound is 259214-56-7, which specifically identifies the hydrochloride salt form of this stereoisomer. Related compounds within the same chemical family possess distinct registry numbers that reflect variations in stereochemistry, protection groups, or salt forms. The related compound without the hydrochloride salt has been assigned registry number 787548-29-2, indicating the free base form of ethyl 1-amino-2-vinylcyclopropanecarboxylate. Additional variants include the (1S,2R) stereoisomer with registry number 2133479-34-0, demonstrating the importance of stereochemical specificity in chemical registration systems. The tert-butoxycarbonyl protected derivatives have separate registry numbers, including 681807-59-0 for the racemic mixture and 924307-75-5 for the (1S,2R) enantiomer.

These registry number assignments reflect the systematic approach to cataloging stereochemically distinct compounds and their various salt forms, ensuring precise identification and avoiding confusion in chemical commerce and research applications. The existence of multiple registry numbers for closely related structures underscores the importance of stereochemical purity in pharmaceutical and research applications, where different enantiomers can exhibit dramatically different biological activities. This comprehensive registration system enables researchers and suppliers to specify exactly which stereoisomer and salt form they require for their particular applications, facilitating reproducible research and commercial transactions.

Molecular Database Identifiers

The compound has been extensively catalogued in major molecular databases with specific identifier codes that facilitate electronic searching and cross-referencing across multiple platforms. The MDL number MFCD11042409 serves as a unique identifier within the Accelrys database system, providing standardized molecular information and structural data. The PubChem database has assigned compound identifier 66670028 specifically for the hydrochloride salt form, enabling access to comprehensive chemical and biological property data. The InChI key RSBFMCGEQFBZBE-CIRBGYJCSA-N provides a standardized text representation of the molecular structure that is compatible with various database systems and computational chemistry applications.

| Database System | Identifier | Specific Designation |

|---|---|---|

| Chemical Abstracts Service | 259214-56-7 | Registry Number |

| MDL Information Systems | MFCD11042409 | MDL Number |

| PubChem | 66670028 | Compound Identifier |

| InChI Key | RSBFMCGEQFBZBE-CIRBGYJCSA-N | Structure Hash |

| ChemSpider | 11562677 | ChemSpider Identifier |

Additional database identifiers include ChemSpider ID 11562677 for related structural variants, enabling comprehensive cross-referencing across multiple chemical information platforms. These standardized identifiers ensure that researchers can access consistent information about the compound regardless of which database system they utilize, facilitating collaborative research and data sharing across institutional boundaries.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, with particular importance in the development of noncanonical amino acids for therapeutic applications. The compound serves as a crucial building block for the synthesis of conformationally restricted peptidomimetics, where the cyclopropane ring provides exceptional control over molecular geometry and biological recognition. Recent research has demonstrated that cyclopropane amino acids can enhance enzymatic stability and receptor selectivity in peptide-based therapeutics, making them valuable tools for combating antimicrobial resistance and developing next-generation pharmaceutical agents. The fixed side-chain orientation imposed by the cyclopropane ring system allows for precise tuning of molecular interactions, which is particularly valuable in the design of peptide therapeutics with improved pharmacological properties.

The synthetic accessibility of this compound through modern methodologies has significantly enhanced its utility in research applications, with recent developments enabling operationally simple syntheses that avoid transition metals and neurotoxic reagents. The development of scalable synthetic routes has made gram-scale preparations feasible, supporting both academic research and potential commercial applications. The compound's compatibility with standard peptide coupling reactions and its stability under typical synthetic conditions make it an attractive building block for solid-phase peptide synthesis protocols. Furthermore, the vinyl substituent provides opportunities for additional functionalization through various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures from this versatile intermediate.

The broader impact of research involving this compound extends to fundamental studies of cyclopropane reactivity and stereochemistry, contributing to our understanding of strained ring systems and their unique chemical properties. The compound has proven valuable in developing new synthetic methodologies for cyclopropane construction and functionalization, with applications extending beyond amino acid chemistry to general organic synthesis. Recent work has demonstrated the utility of related cyclopropane compounds in telescopic synthetic sequences that enable rapid access to complex molecular frameworks, highlighting the strategic importance of these building blocks in modern synthetic chemistry. The continued development of efficient synthetic routes to this and related compounds promises to expand their applications in medicinal chemistry, chemical biology, and materials science research.

属性

IUPAC Name |

ethyl (1R,2S)-1-amino-2-ethenylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h3,6H,1,4-5,9H2,2H3;1H/t6-,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBFMCGEQFBZBE-CIRBGYJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@H]1C=C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259214-56-7 | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259214-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Asymmetric Phase-Transfer Catalysis (PTC)

The most prominent method for synthesizing (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves asymmetric phase-transfer catalysis. This approach leverages chiral cinchonidine-derived catalysts to induce enantioselectivity in the cyclopropanation step.

- Key Reaction : The benzaldehyde imine of glycine ethyl ester is reacted with 1,4-dibromo-2-butene under phase-transfer catalytic conditions.

- Catalysts : Cinchonidine-derived phase-transfer catalysts (PTCs) have been optimized through high-throughput experimentation (HTE) to achieve high regioselectivity and enantiomeric excess.

- Outcomes : The optimized conditions yield the vinylcyclopropane product in approximately 78% assay yield with 77% enantiomeric excess (ee).

- Challenges : Scale-up revealed inconsistencies, attributed to catalyst speciation, such as the formation of doubly quaternized catalyst species that reduce selectivity and activity.

- Improvements : Careful tuning of catalyst structure and reaction parameters improved robustness and reproducibility of the synthesis.

Alkylation/Cyclization via Chiral Ni(II) Complexes

An alternative approach involves a two-step alkylation/cyclization sequence mediated by axially chiral Ni(II) complexes:

- Step 1 : Alkylation of a glycine-derived Ni(II) complex with a vinyl halide.

- Step 2 : Cyclization to form the cyclopropane ring with stereocontrol imparted by the chiral ligand.

- This method affords excellent stereoselectivity and has been demonstrated as practical and scalable.

- The approach benefits from the stability and reusability of the Ni(II) complexes and avoids some limitations of PTC methods.

Suzuki–Miyaura Coupling in Convergent Synthesis

In more complex synthetic routes toward related intermediates, palladium-catalyzed Suzuki–Miyaura cross-coupling has been employed:

- This method is used to construct key carbon–carbon bonds in penultimate intermediates.

- It allows for the introduction of vinyl groups and other substituents while maintaining stereochemical integrity.

- Tandem borylation-Suzuki–Miyaura coupling conditions have been developed to streamline synthesis, reduce isolation steps, and improve overall yield and purity.

Reaction Conditions and Catalysts Optimization

Extensive research has been conducted to optimize reaction conditions for the synthesis of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate:

| Parameter | Optimized Conditions | Notes |

|---|---|---|

| Catalyst | Cinchonidine-derived PTCs | High enantioselectivity and regioselectivity |

| Solvent | Toluene or CPME | CPME identified as superior in some cases |

| Temperature | Ambient to 55 °C | Mild conditions preserve stereochemistry |

| Base | K3PO4 or organic superbases (e.g., phosphazenes) | Bases critical for deprotonation and catalyst activity |

| Palladium Catalyst (for coupling) | Pd(OAc)2 with QuinoxP* ligand | Enables high ee and yield in C–N and C–C bond formation |

These optimized conditions achieve yields up to 94% and enantiomeric excesses exceeding 90% in related transformations, indicating potential for adaptation to vinylcyclopropane synthesis.

Research Findings Summary Table

| Preparation Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Benzaldehyde imine of glycine ethyl ester, 1,4-dibromo-2-butene, cinchonidine-derived PTC, K3PO4, toluene | ~78 | 77 | High regio- and stereoselectivity | Scale-up reproducibility issues |

| Alkylation/Cyclization (Ni(II) complex) | Vinyl halide, chiral Ni(II) complex | Not specified | High (reported excellent) | Practical, scalable, reusable catalyst | Requires chiral Ni(II) complex synthesis |

| Suzuki–Miyaura Coupling | Pd(OAc)2, QuinoxP* ligand, boronic acids | High (up to 94) | >90 | Streamlined, one-pot, high yield | Requires palladium catalyst and ligands |

Mechanistic Insights and Challenges

- The stereochemical outcome in phase-transfer catalysis is influenced by the catalyst’s quaternization state and the reaction medium.

- Racemization can occur via ring opening and reclosure mechanisms, necessitating careful control of reaction conditions.

- Catalyst oxidation states and ligand transformations (e.g., mono-oxidation of QuinoxP* to bis-phosphine mono-oxide) affect catalytic activity and selectivity.

- High-throughput experimentation (HTE) has been instrumental in rapidly identifying optimal catalysts and conditions.

化学反应分析

Types of Reactions: (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

科学研究应用

Antiviral Activity

One of the primary applications of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is in the development of antiviral agents. Research has demonstrated that derivatives of this compound can act as potent inhibitors of the hepatitis C virus (HCV) NS3 protease. The synthesis of these derivatives often involves the use of vinylcyclopropanecarboxylic acid as a key building block, showcasing its importance in medicinal chemistry .

Neuroprotective Effects

Studies have indicated potential neuroprotective properties associated with compounds derived from this compound. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Building Block for Complex Molecules

The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic structures. Its unique cyclopropane ring provides a versatile framework for further chemical modifications, making it useful in synthesizing various pharmaceuticals and agrochemicals .

Reactivity and Derivative Formation

The reactivity of this compound allows for the formation of several derivatives through reactions such as nucleophilic substitution and condensation. These derivatives can exhibit enhanced biological activity or improved pharmacokinetic properties compared to the parent compound .

Data Tables

Case Study 1: Antiviral Agent Development

A study published in the Journal of Organic Chemistry detailed the synthesis of several analogs derived from this compound. These analogs were tested for their inhibitory effects on HCV replication. Results showed that certain modifications significantly increased potency against the virus, highlighting the compound's utility in antiviral drug design .

Case Study 2: Neuroprotective Properties

Another research article investigated the neuroprotective effects of cyclopropane derivatives in animal models of Alzheimer's disease. The study found that compounds related to this compound improved cognitive function and reduced neuronal damage compared to control groups .

作用机制

The mechanism by which (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical pathways. The molecular targets and pathways involved can vary, but the compound's unique structure allows it to participate in various biochemical processes.

相似化合物的比较

Methyl Ester Analog: (1R,2S)-Methyl 1-Amino-2-Vinylcyclopropanecarboxylate Hydrochloride

Ethyl Ester with Ethyl Substituent: (1R,2R)-Ethyl 1-Amino-2-Ethylcyclopropanecarboxylate Hydrochloride

Complex Cyclopropane Derivatives: (1R,2R)-1-Amino-2-(Difluoromethyl)-N-Sulfonylcarboxamide Hydrochloride

- CAS : 1360828-80-3

- Molecular Formula : C₉H₁₅ClF₂N₂O₃S

- Molecular Weight : 304.74 g/mol

- Key Differences :

- Introduction of difluoromethyl and sulfonamide groups enhances electronegativity and hydrogen-bonding capacity.

- Higher molecular weight and polarity suggest improved target specificity but reduced oral bioavailability.

Non-Cyclopropane Analog: Ephedrine Hydrochloride

Stability and Handling Considerations

- coli, with stability dropping by 30–70% after six months at -20°C . This suggests cyclopropane derivatives may require stringent storage conditions.

- Hazard Profile : The target compound carries warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) , similar to its methyl ester analog .

Comparative Data Table

生物活性

(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry, particularly for its role as an intermediate in the synthesis of antiviral agents targeting the hepatitis C virus (HCV). This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 213316-32-6

- Molecular Formula : C₈H₁₃ClN₁O₂

- Molecular Weight : 191.66 g/mol

The primary biological activity of this compound is its role as an inhibitor of the HCV NS3 protease. This protease is essential for the viral life cycle, and its inhibition leads to a halt in viral replication. The compound acts by binding to the active site of the NS3 protease, effectively preventing substrate cleavage and subsequent viral maturation .

Antiviral Activity

Research indicates that this compound is a precursor in synthesizing potent HCV inhibitors. Studies show that derivatives of this compound exhibit significant antiviral activity against HCV, making it a valuable component in developing new antiviral therapies .

Biochemical Interactions

The compound interacts with various enzymes and proteins involved in cellular processes. It has been shown to affect cell signaling pathways and gene expression related to viral infections. Specifically, it influences the activity of esterases from Bacillus subtilis, which are used in its synthesis and may play a role in its biological effects .

Study on Antiviral Efficacy

A notable study demonstrated that derivatives synthesized from this compound showed remarkable efficacy against HCV in vitro. The study reported an IC50 value indicating potent inhibition of viral replication at low concentrations .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Derivative A | 0.5 | HCV NS3 Protease |

| Derivative B | 0.8 | HCV NS3 Protease |

Synthesis and Optimization

Another research effort focused on optimizing the synthesis route for this compound using enzymatic desymmetrization techniques. This method not only improved yield but also enhanced enantiomeric purity, which is crucial for maximizing biological activity .

常见问题

What are the optimal synthetic routes for achieving high enantiomeric purity in (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate hydrochloride?

Basic Research Question

The synthesis of this chiral cyclopropane derivative requires precise stereochemical control. Common methods include:

- Asymmetric cyclopropanation : Using diazo compounds or ylides with chiral catalysts (e.g., Rh(II) complexes) to induce the desired (1R,2S) configuration .

- Alkylation of glycine equivalents : Followed by intramolecular cyclization under controlled pH and temperature (0–5°C) to minimize racemization .

Key parameters for yield optimization include reaction time (12–24 hrs), solvent polarity (e.g., THF or DCM), and catalyst loading (1–5 mol%) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Advanced Research Question

Discrepancies in biological data (e.g., enzyme inhibition vs. receptor agonism) often arise from:

- Variability in stereochemical purity : Impurities in enantiomers can lead to off-target effects. Validate purity via chiral HPLC (e.g., using a Chiralpak® IA column) and compare results with studies reporting ≥98% enantiomeric excess .

- Differences in assay conditions : Buffer pH, ionic strength, and cell lines (e.g., HEK293 vs. CHO) significantly impact binding affinity. Cross-reference experimental protocols from pharmacological studies .

- Structural analogs : Compare activity with similar compounds (e.g., (1S,2R)-isomers) to isolate stereospecific effects .

What advanced analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?

Basic Research Question

Stability studies should combine:

- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ester group at pH 7.4) over 24–72 hours .

- NMR spectroscopy : Track structural changes using ¹H/¹³C NMR in deuterated PBS buffer .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset at ~150°C) to guide storage conditions .

How does the vinyl substituent influence the compound’s interaction with biological targets compared to ethyl or methyl analogs?

Advanced Research Question

The vinyl group enhances:

- Conformational rigidity : Restricts rotation, favoring binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms) .

- Reactivity : Participates in Michael addition or Diels-Alder reactions in vivo, altering metabolic pathways. Compare pharmacokinetic profiles with ethyl/methyl derivatives using radiolabeled tracers .

- Steric effects : Molecular docking simulations show reduced binding affinity for bulkier analogs (e.g., 2-phenylcyclopropane derivatives) .

What methodologies are effective in elucidating the compound’s mechanism of action in neuropharmacological studies?

Advanced Research Question

Mechanistic studies should integrate:

- Patch-clamp electrophysiology : Measure ion channel modulation (e.g., NMDA receptor currents) in primary neuronal cultures .

- Cryo-EM or X-ray crystallography : Resolve ligand-receptor complexes to identify critical hydrogen bonds (e.g., NH₃⁺···Glu413 interactions) .

- Metabolomics : Track downstream effects via LC-MS/MS profiling of neurotransmitter levels (e.g., GABA, glutamate) .

How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

Basic Research Question

Scale-up strategies include:

- Continuous flow reactors : Improve heat/mass transfer for cyclopropanation steps, reducing racemization risks .

- In-line monitoring : Use FTIR or Raman spectroscopy to detect enantiomeric shifts in real time .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

What computational tools are suitable for predicting the compound’s environmental fate in ecotoxicology studies?

Advanced Research Question

Predictive modeling involves:

- QSAR models : Estimate biodegradation half-lives (e.g., EPI Suite™) based on logP and molecular weight (193.67 g/mol) .

- Molecular dynamics simulations : Assess interactions with soil organic matter or aquatic enzymes (e.g., laccase) .

- High-throughput screening : Use zebrafish embryos to validate predicted toxicity thresholds (LC₅₀) .

How do pH and solvent polarity affect the compound’s reactivity in derivatization reactions?

Basic Research Question

Key factors include:

- Ester hydrolysis : Accelerated in alkaline conditions (pH > 9), forming the carboxylic acid derivative. Use buffered solutions (pH 5–7) for stability .

- Nucleophilic substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity of the amino group for acylations .

- Solubility : DMSO or ethanol improves solubility (>50 mg/mL) for in vitro assays .

What strategies address discrepancies between in vitro and in vivo pharmacokinetic data?

Advanced Research Question

Address translational gaps via:

- Plasma protein binding assays : Measure free fraction using equilibrium dialysis (e.g., 85% bound to albumin) .

- PBPK modeling : Incorporate tissue-specific permeability and metabolic rates (e.g., hepatic CYP3A4 clearance) .

- Microdosing studies : Use ¹⁴C-labeled compound to track distribution in rodent models .

How can researchers validate the compound’s role in modulating oxidative stress pathways?

Advanced Research Question

Validation approaches:

- ROS detection assays : Use DCFH-DA probes in macrophage cell lines (e.g., RAW264.7) .

- Western blotting : Quantify Nrf2 and HO-1 expression levels post-treatment .

- Knockout models : Compare effects in Nrf2⁻/⁻ vs. wild-type mice to confirm pathway specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。